N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 384370-03-0
VCID: VC8678804
InChI: InChI=1S/C23H27N3O3S2/c1-4-25(5-2)19(27)14-30-23-24-21-20(17-8-6-7-9-18(17)31-21)22(28)26(23)15-10-12-16(29-3)13-11-15/h10-13H,4-9,14H2,1-3H3
SMILES: CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC
Molecular Formula: C23H27N3O3S2
Molecular Weight: 457.6 g/mol

N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 384370-03-0

Cat. No.: VC8678804

Molecular Formula: C23H27N3O3S2

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 384370-03-0

Specification

CAS No. 384370-03-0
Molecular Formula C23H27N3O3S2
Molecular Weight 457.6 g/mol
IUPAC Name N,N-diethyl-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H27N3O3S2/c1-4-25(5-2)19(27)14-30-23-24-21-20(17-8-6-7-9-18(17)31-21)22(28)26(23)15-10-12-16(29-3)13-11-15/h10-13H,4-9,14H2,1-3H3
Standard InChI Key PDKPPEPOJZOMPX-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC
Canonical SMILES CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Benzothieno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a benzene ring condensed with a thiophene and pyrimidine moiety.

  • Hexahydro Ring System: A partially saturated six-membered ring fused to the pyrimidine, contributing conformational rigidity.

  • Functional Substituents:

    • 4-Methoxyphenyl group at position 3

    • Sulfanyl-linked N,N-diethylacetamide at position 2

This architecture is summarized in Table 1.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number384370-03-0
Molecular FormulaC₂₃H₂₇N₃O₃S₂
Molecular Weight457.6 g/mol
IUPAC NameN,N-diethyl-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

Synthesis and Structural Modification

Synthetic Pathways

The synthesis follows a multi-step sequence (Fig. 1), as inferred from patent literature and analogous procedures :

  • Core Formation:

    • Condensation of 2-aminobenzothiophene-3-carboxylate with cyclohexanone derivatives under acidic conditions to form the hexahydrobenzothieno[2,3-d]pyrimidine core.

    • Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution.

  • Side-Chain Installation:

    • Thiolation at position 2 using Lawesson’s reagent.

    • Alkylation with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., K₂CO₃).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1H₂SO₄, reflux, 6h58%
24-Methoxyphenylboronic acid, Pd(PPh₃)₄, DME72%
3Lawesson’s reagent, toluene, 110°C65%
42-Chloro-N,N-diethylacetamide, K₂CO₃, acetone70%

Structure-Activity Relationship (SAR) Considerations

Modifications to enhance bioavailability or activity could target:

  • Methoxy Group Replacement: Substituting 4-methoxy with halogen or nitro groups to alter electronic properties.

  • Acetamide Optimization: Varying N-alkyl groups (e.g., cyclopropyl instead of ethyl) to modulate lipophilicity .

Biological Evaluation and Mechanistic Insights

Pharmacological Screening

Though direct studies are lacking, structurally related benzothienopyrimidines exhibit:

Table 3: Biological Activities of Analogous Compounds

Compound ClassActivity (IC₅₀)Model SystemReference
Thieno[3,2-e]triazolopyrimidinesCOX-2 inhibition (12.3 μM)In vitro enzyme assay
Benzothieno[2,3-d]pyrimidinesAntiproliferative (HeLa: 8.7 μM)MTT assay
Diethylacetamide derivativesID protein inhibitionCell differentiation assay

Putative Mechanisms

  • Anti-Inflammatory Action: Potential COX-2 inhibition via π-π stacking of the benzothieno ring with Tyr385 in the enzyme’s active site .

  • Anticancer Effects: Disruption of tubulin polymerization or topoisomerase II activity, as seen in similar fused pyrimidines .

  • Differentiation Modulation: Interaction with ID proteins, critical regulators of cellular differentiation pathways .

Pharmacokinetic and Toxicological Profile

ADME Properties

Predicted using in silico tools (SwissADME):

  • Lipophilicity: LogP ≈ 3.1 (moderate, favors membrane permeability)

  • Solubility: -5.2 (Ali logS, poor aqueous solubility)

  • CYP450 Metabolism: Likely substrate of CYP3A4/2D6

Toxicity Considerations

  • Acute Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg (ProTox-II)

  • Mutagenicity: Negative (AMES test prediction)

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